![molecular formula C19H22BN3O4S B1404325 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine CAS No. 934178-97-9](/img/structure/B1404325.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic aromatic system often found in bioactive molecules. It also has a tosyl group, which is a good leaving group often used in organic synthesis, and a tetramethyl-1,3,2-dioxaborolane group, which is commonly used in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
The compound likely participates in Suzuki-Miyaura cross-coupling reactions, given the presence of the dioxaborolane group . The tosyl group could potentially be displaced by nucleophiles in substitution reactions.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
Synthesis and Crystallography
This compound is synthesized through a multi-step substitution reaction. Techniques such as FTIR, NMR, and mass spectrometry confirm its structure. Additionally, X-ray diffraction provides crystallographic and conformational analyses. Such studies are vital for understanding the molecular and crystalline structures of new chemical compounds (Huang et al., 2021).
DFT Studies
Density Functional Theory (DFT) calculations are used to further understand the molecular structures, molecular electrostatic potentials, and frontier molecular orbitals. These findings are significant for comprehending the physicochemical properties of the compounds (Huang et al., 2021).
2. Polymer Synthesis
- Polymerization: It is used in the synthesis of deeply colored polymers with significant molecular weights, demonstrating its utility in polymer chemistry. These polymers are soluble in common organic solvents, which can be important for various applications in material science (Welterlich, Charov & Tieke, 2012).
3. Antiviral Research
- Antiviral Applications: Compounds structurally related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine have shown antiviral activities. This is particularly relevant for research in medicinal chemistry, where such compounds can be developed as potential treatments for viral infections (Legraverend et al., 1985).
4. Medicinal Chemistry
- Conjugated Polymers: It's used in the preparation of highly luminescent conjugated polymers. These polymers exhibit bright colors and are relevant in the development of materials for optoelectronic devices (Zhu et al., 2007).
Eigenschaften
IUPAC Name |
7-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BN3O4S/c1-13-6-8-14(9-7-13)28(24,25)23-11-16(15-10-21-12-22-17(15)23)20-26-18(2,3)19(4,5)27-20/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOBLQBYBAHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=NC=C23)S(=O)(=O)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

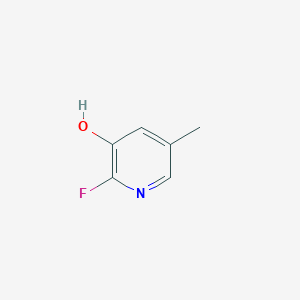
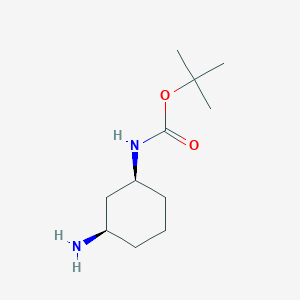
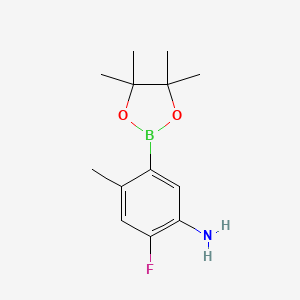
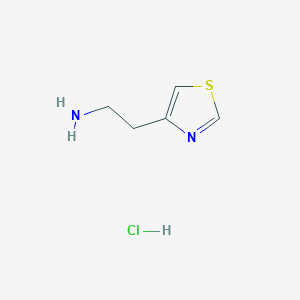
![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)
![(3,4-Dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol hydrochloride](/img/structure/B1404252.png)
![Thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B1404255.png)
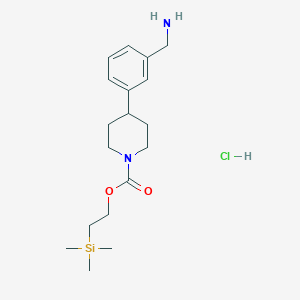
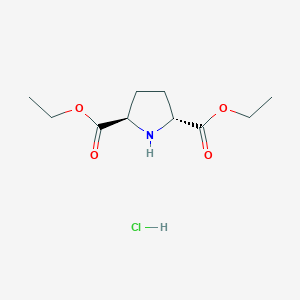
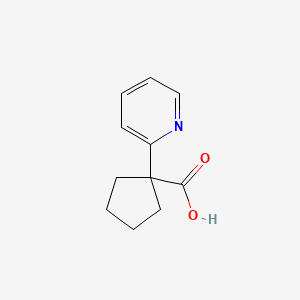
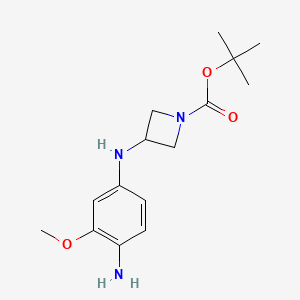
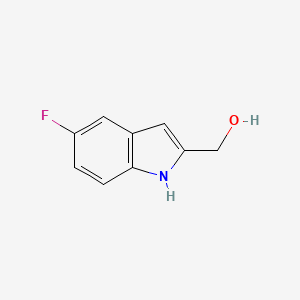
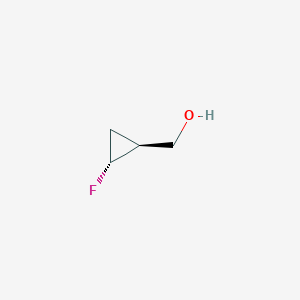
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)